molecular formula C5H7NaO5S B8535041 Acrylic Acid Sodium Vinyl Sulfonate

Acrylic Acid Sodium Vinyl Sulfonate

Cat. No. B8535041
M. Wt: 202.16 g/mol
InChI Key: MSZXDWPWMAIAKE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898677

Procedure details

A 1 liter round bottom flask equipped with a thermometer, agitator, condenser, nitrogen inlet tube, and slow addition funnels was charged with a solution of 10 g. water, 20.0 g. sodium vinyl sulfonate (as a 25% solution), 0.8 g. sodium persulfate, and 0.20 g. acrylic acid (Charge A). The contents were purged subsurface with nitrogen for 1 hour while heating to 95° C. The following charges were slowly and separately added over 4 hours: 94.8 g. acrylic acid and 60.0 g. isopropanol (99%) (Charge B) and 18 g. water and 3.0 g. sodium persulfate (Charge C). Reflux developed during the additions and was maintained for 1 hour thereafter. The flask was equipped with a Dean-Stark trap, stripping off of the alcohol was begun, and during the stripping 100.0 g. of 50% sodium hydroxide (Charge D) was slowly added over 2.5 hours. The solution was stripped to about 95° C. and 100 parts of alcohol were removed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([S:3]([O-:6])(=[O:5])=[O:4])=[CH2:2].[Na+:7].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[C:20]([OH:24])(=[O:23])[CH:21]=[CH2:22]>O>[C:20]([OH:24])(=[O:23])[CH:21]=[CH2:22].[CH:1]([S:3]([O-:6])(=[O:5])=[O:4])=[CH2:2].[Na+:7] |f:0.1,2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)S(=O)(=O)[O-].[Na+]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter round bottom flask equipped with a thermometer, agitator, condenser, nitrogen inlet tube, and slow addition funnels
ADDITION
Type
ADDITION
Details
was charged with a solution of 10 g
CUSTOM
Type
CUSTOM
Details
The contents were purged subsurface with nitrogen for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
separately added over 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Dean-Stark trap
ADDITION
Type
ADDITION
Details
of 50% sodium hydroxide (Charge D) was slowly added over 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
was stripped to about 95° C.
CUSTOM
Type
CUSTOM
Details
100 parts of alcohol were removed

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)O.C(=C)S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.